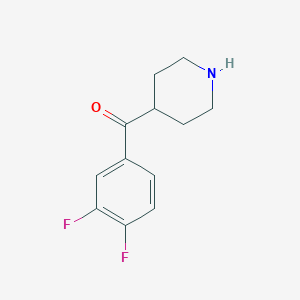

(3,4-Difluorophenyl)(piperidin-4-yl)methanone

Übersicht

Beschreibung

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is a chemical compound with the molecular formula C12H13F2NO It is characterized by the presence of a difluorophenyl group and a piperidinyl group connected via a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(piperidin-4-yl)methanone typically involves the reaction of 3,4-difluorobenzoyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Difluorophenyl)(piperidin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

Oxidation: Formation of difluorobenzoic acid or difluorobenzophenone.

Reduction: Formation of (3,4-difluorophenyl)(piperidin-4-yl)methanol.

Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(3,4-Difluorophenyl)(piperidin-4-yl)methanone has been investigated for its potential as an antipsychotic agent. Its structure allows it to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. The compound's ability to modulate dopaminergic signaling pathways indicates its possible efficacy in therapeutic applications.

Case Study:

A study highlighted its use in developing novel treatments for schizophrenia, demonstrating promising results in preclinical models.

The compound exhibits various biological activities, including potential antibacterial and antifungal effects. Research has shown that derivatives of this compound can inhibit the growth of certain bacterial strains, indicating its utility in antimicrobial applications .

Table 1: Biological Activity of Derivatives

| Compound | Activity Type | Target Organisms | IC50 (µM) |

|---|---|---|---|

| 4b | Antibacterial | E. coli | 15 |

| 4g | Antifungal | C. albicans | 10 |

| 5e | Antimicrobial | S. aureus | 12 |

Chemical Intermediates

In organic synthesis, this compound serves as an intermediate for synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications, enhancing its versatility in synthetic chemistry .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial processes where precise control over reactions is required.

Wirkmechanismus

The mechanism of action of (3,4-Difluorophenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3,4-Dichlorophenyl)(piperidin-4-yl)methanone

- (3,4-Dimethylphenyl)(piperidin-4-yl)methanone

- (3,4-Dimethoxyphenyl)(piperidin-4-yl)methanone

Uniqueness

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Biologische Aktivität

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications in treating neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFN\O

- Molecular Weight : 223.23 g/mol

The structure consists of a difluorophenyl group attached to a piperidine ring through a methanone linkage. This specific configuration is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Notably, it has been identified as a potential modulator of dopamine receptors, which are pivotal in the treatment of schizophrenia and other psychotic disorders. The compound's ability to influence dopaminergic signaling pathways may contribute to its antipsychotic effects.

Pharmacological Applications

Research indicates that derivatives of this compound exhibit significant promise in several therapeutic areas:

- Antipsychotic Activity : Compounds in this class have been shown to possess antipsychotic properties, making them candidates for the treatment of schizophrenia.

- Neuroprotective Effects : Studies suggest that these compounds may also offer neuroprotective benefits by modulating glutamate signaling pathways, potentially reducing excitotoxicity in neurodegenerative conditions .

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating neuroinflammatory diseases.

Study 1: Antipsychotic Efficacy

A recent study evaluated the efficacy of this compound in animal models of schizophrenia. The results indicated that administration of the compound significantly reduced hyperactivity and improved cognitive function compared to control groups. This suggests its potential as a novel antipsychotic agent.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that this compound effectively attenuated cell death and preserved neuronal viability, highlighting its role as a neuroprotective agent .

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antipsychotic Efficacy | Reduced hyperactivity; improved cognition |

| Study 2 | Neuroprotection | Attenuated glutamate toxicity; preserved cell viability |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high purity and yield. Continuous flow synthesis methods are increasingly being used to enhance efficiency and control over reaction parameters.

Structural Modifications

Ongoing research is exploring various modifications to the parent structure to optimize pharmacological properties. These modifications aim to improve potency, selectivity for biological targets, and reduce side effects.

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQMAQQVRQINKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562899 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149452-43-7 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.